CDK5/p25 Kinase Inhibition Benchmark
In a biochemical assay measuring inhibition of human recombinant CDK5/p25 kinase using histone H1 as substrate, 1-(3-aminophenyl)-5-methylpyrrolidin-2-one exhibited an IC₅₀ value of 10,000 nM (10 μM) [1]. This provides a quantified basal affinity reference point for the 3-aminophenyl-5-methylpyrrolidin-2-one scaffold against the cyclin-dependent kinase 5 target. While this affinity is modest relative to optimized CDK5 inhibitors (e.g., roscovitine exhibits IC₅₀ values in the 200-450 nM range against CDK5/p25 [2]), the value serves as a calibratable baseline for structure-activity relationship (SAR) studies evaluating substitution effects on kinase binding.
| Evidence Dimension | CDK5/p25 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | Roscovitine (reference CDK5 inhibitor): 200-450 nM |
| Quantified Difference | Target compound exhibits ~22- to 50-fold lower potency than optimized reference inhibitor |
| Conditions | Inhibition of human recombinant CDK5/p25 using histone H1 as substrate; 30-minute incubation |
Why This Matters
This IC₅₀ value establishes a reference affinity for scaffold optimization—users seeking CDK5 tool compounds can use this as a baseline to quantify the potency gains achieved through structural elaboration.
- [1] BindingDB. BDBM50140923 / CHEMBL3753955. Target: Cyclin-dependent kinase 5 activator 1 (Human). IC₅₀: 1.00E+4 nM. Assay: Inhibition of human recombinant CDK5/p25 using histone H1 as substrate after 30 min. View Source
- [2] Meijer L, et al. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. Eur J Biochem. 1997;243(1-2):527-536. IC₅₀ (CDK5/p25): 0.2-0.45 μM. View Source
